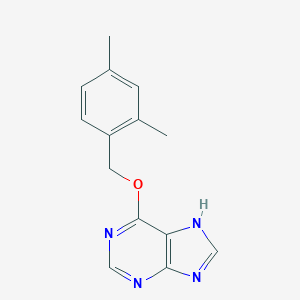

2,4-dimethylbenzyl 9H-purin-6-yl ether

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H14N4O |

|---|---|

Molecular Weight |

254.29g/mol |

IUPAC Name |

6-[(2,4-dimethylphenyl)methoxy]-7H-purine |

InChI |

InChI=1S/C14H14N4O/c1-9-3-4-11(10(2)5-9)6-19-14-12-13(16-7-15-12)17-8-18-14/h3-5,7-8H,6H2,1-2H3,(H,15,16,17,18) |

InChI Key |

UHLIQSWRHTZUSU-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)COC2=NC=NC3=C2NC=N3)C |

Canonical SMILES |

CC1=CC(=C(C=C1)COC2=NC=NC3=C2NC=N3)C |

Origin of Product |

United States |

Synthetic Methodologies for 2,4 Dimethylbenzyl 9h Purin 6 Yl Ether and Its Analogues

Retrosynthetic Analysis of the 2,4-Dimethylbenzyl 9H-Purin-6-yl Ether Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. The most logical disconnection for an ether, such as this compound, is the carbon-oxygen bond of the ether linkage. researchgate.netmasterorganicchemistry.com This disconnection approach points to two primary synthons: a purine (B94841) electrophile and a benzyl (B1604629) alcohol nucleophile.

The forward reaction, therefore, involves the formation of an ether bond between a purine derivative activated at the C6 position and 2,4-dimethylbenzyl alcohol. The most common and practical precursor for the purine electrophile is 6-chloropurine (B14466). This intermediate is readily prepared from hypoxanthine. researchgate.netnumberanalytics.comgoogle.com The 2,4-dimethylbenzyl alcohol is also a commercially available starting material or can be synthesized from corresponding precursors. google.comacs.org

This retrosynthetic strategy, which relies on the formation of a C-O bond, is favored because the alternative disconnection, breaking the bond between the oxygen and the purine ring, is synthetically challenging.

Conventional Synthetic Routes for 6-Substituted Purine Ethers

Traditional methods for synthesizing 6-substituted purine ethers primarily rely on well-established organic reactions, namely nucleophilic aromatic substitution and alkylation reactions.

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) is a cornerstone in the synthesis of 6-substituted purines. The purine ring system, particularly when substituted with an electron-withdrawing group at the C6 position, is susceptible to attack by nucleophiles. researchgate.net

In the context of synthesizing this compound, the key reaction is the displacement of a halide, typically chloride, from 6-chloropurine by the alkoxide of 2,4-dimethylbenzyl alcohol. The reaction is generally carried out in the presence of a base, which deprotonates the alcohol to form the more potent nucleophile. Common bases for this transformation include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). numberanalytics.com The general order of reactivity for halogens in SNAr reactions on purines can vary, but often follows F > Cl > Br > I. youtube.com

The following table summarizes typical conditions for the synthesis of 6-alkoxypurines via nucleophilic aromatic substitution.

| Purine Substrate | Alcohol | Base | Solvent | Temperature (°C) | Yield (%) |

| 6-chloropurine | Benzyl alcohol | NaH | DMF | Room Temp - 80 | Good |

| 6-chloropurine | Ethanol | NaOEt | Ethanol | Reflux | Moderate-Good |

| 6-chloropurine | Phenol | K2CO3 | DMF | 100-120 | Moderate |

Alkylation Reactions in Purine Synthesis

The Williamson ether synthesis is a classic and versatile method for forming ethers and is directly applicable to the synthesis of 6-substituted purine ethers. numberanalytics.com This reaction involves the SN2 displacement of a halide from an alkyl halide by an alkoxide. masterorganicchemistry.com In the synthesis of the target molecule, this would involve the reaction of the sodium or potassium salt of 6-hydroxypurine (hypoxanthine) with 2,4-dimethylbenzyl chloride.

However, a more common approach involves the reverse strategy where 6-chloropurine acts as the electrophile and the alkoxide of 2,4-dimethylbenzyl alcohol is the nucleophile, as described in the nucleophilic aromatic substitution section. This is because direct alkylation of the purine ring can lead to a mixture of N7 and N9 isomers. nih.gov

For the Williamson ether synthesis to be efficient, primary alkyl halides are preferred to minimize competing elimination reactions. masterorganicchemistry.com The reaction is typically performed in a polar aprotic solvent to enhance the nucleophilicity of the alkoxide. numberanalytics.com

Advanced Synthetic Techniques and Reaction Optimizations for the Compound

Microwave-Assisted Synthesis Approaches

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of 6-substituted purines. Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products. sacredheart.edursc.org

The application of microwave energy to the synthesis of 6-alkoxypurines from 6-chloropurine and various alcohols has been shown to be highly effective. These reactions are often carried out under solvent-free conditions or in high-boiling polar solvents, which absorb microwave energy efficiently. sacredheart.eduscielo.br The use of a modified microwave oven with a reflux apparatus allows for controlled heating and safe reaction conditions. researchgate.net

The following table illustrates the efficiency of microwave-assisted synthesis for the preparation of 6-substituted purines.

| Substrate | Nucleophile | Conditions | Time (min) | Yield (%) |

| 6-chloropurine | Aniline | Water, 200W | 10 | 92 |

| 6-chloropurine nucleoside | Various amines | Solvent-free, MW | 5 | Good-High |

| 1-dodecanol | 1-bromoethane | MW, 123°C, 1000W | 3 | High |

Catalyst-Mediated Etherification Methods

The use of transition metal catalysts, particularly palladium and copper, has revolutionized the formation of carbon-heteroatom bonds, including the synthesis of ethers. acs.org While traditionally used for C-N and C-C bond formation in purine chemistry, catalyst-mediated etherification is a growing area of interest.

Palladium-catalyzed cross-coupling reactions, for instance, can be employed for the synthesis of 6-aryloxy and 6-alkoxypurines. These reactions often utilize a palladium catalyst in combination with a suitable ligand and a base to facilitate the coupling of a halopurine with an alcohol. researchgate.net An efficient strategy for the etherification of 6-chloropurines has been developed using a Pd/PTABS catalytic system, which has shown good yields. researchgate.net

More recently, electrochemical methods have been developed for the C6-selective hydroxyalkylation of purine nucleosides with alcohols, mediated by N-Hydroxyphthalimide (NHPI) as a hydrogen atom transfer catalyst. acs.orgacs.org This approach offers mild, oxidant-free conditions and high regioselectivity. acs.orgacs.org

The table below provides examples of catalyst-mediated reactions for the functionalization of purines.

| Purine Substrate | Reagent | Catalyst/Mediator | Solvent | Product Type |

| 6-chloropurine | Phenol | Pd/PTABS | - | 6-aryloxypurine |

| Purine nucleoside | Alcohols | NHPI (electrochemical) | - | C6-hydroxyalkyl purine |

| α,β-unsaturated oxime ethers | Alkenes | Pd(OAc)2 | - | Substituted pyridines |

Derivatization Strategies for Structural Modification of this compound

The structural modification of this compound is a key aspect of medicinal chemistry research, aimed at optimizing its pharmacological profile. These modifications can be broadly categorized into alterations of the benzyl moiety and functionalization of the purine ring at positions other than the C6-ether linkage.

Modifications of the Benzyl Moiety

The benzyl group of this compound offers a versatile platform for structural diversification. A common synthetic strategy to achieve this involves the Williamson ether synthesis, where a suitable purine precursor, typically 6-chloropurine, is reacted with a variety of substituted benzyl alcohols in the presence of a base. This approach allows for the introduction of a wide range of substituents on the phenyl ring of the benzyl group.

Table 1: Examples of Modified Benzyl Moieties in 6-Alkoxypurine Analogues

| Benzyl Moiety Variation | Rationale for Modification |

| Introduction of electron-donating groups (e.g., methoxy) | To potentially enhance binding through hydrogen bond interactions. |

| Introduction of electron-withdrawing groups (e.g., nitro, trifluoromethyl) | To modulate the electronic character of the aromatic ring and potentially improve target engagement. nih.govacs.org |

| Variation of substitution patterns (ortho, meta, para) | To probe the spatial requirements of the binding pocket. |

| Introduction of bulky substituents (e.g., tert-butyl) | To explore steric tolerance and potentially increase selectivity. nih.gov |

The synthesis of these analogues typically starts from a common intermediate, such as 6-chloropurine, which can be readily prepared from commercially available starting materials. nih.gov The desired substituted benzyl alcohol is then used in a nucleophilic substitution reaction to displace the chlorine atom at the C6 position of the purine ring.

Functionalization of the Purine Ring System at Other Positions

Beyond the benzyl moiety, the purine ring itself provides multiple sites for structural modification, which can significantly impact the biological activity of the resulting analogues. Key positions for functionalization include the C2, C8, and N9 positions.

C2-Position: The C2 position of the purine ring can be functionalized to introduce various substituents. For example, starting from 2,6-dichloropurine, selective substitution at the C6 position with 2,4-dimethylbenzyl alcohol can be followed by a second nucleophilic substitution at the C2 position with different amines or other nucleophiles. This sequential displacement allows for the creation of a diverse library of 2,6-disubstituted purine analogues. nih.gov

C8-Position: The C8 position is another important site for derivatization. Introduction of substituents at this position has been shown to influence the biological activity of purine derivatives. researchgate.net For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be employed to introduce aryl or other carbon-based substituents at the C8 position of a pre-functionalized 6-(2,4-dimethylbenzyloxy)-8-halopurine intermediate.

N9-Position: Alkylation or arylation at the N9 position of the purine ring is a common strategy to modulate the properties of purine analogues. rsc.orgnih.gov The reaction of 6-(2,4-dimethylbenzyloxy)purine with various alkyl halides or arylboronic acids under appropriate conditions can yield a range of N9-substituted derivatives. The nature of the substituent at N9 can affect the compound's solubility, cell permeability, and interaction with biological targets.

Table 2: Strategies for Purine Ring Functionalization

| Position | Synthetic Strategy | Potential Modification |

| C2 | Sequential nucleophilic substitution | Introduction of amino, alkoxy, or thioalkyl groups. nih.gov |

| C8 | Palladium-catalyzed cross-coupling reactions | Introduction of aryl, heteroaryl, or alkyl groups. researchgate.net |

| N9 | Alkylation or arylation | Introduction of alkyl, cycloalkyl, or aryl groups. rsc.orgnih.gov |

The synthesis of these diversely functionalized analogues often requires careful planning of the synthetic route to ensure regioselectivity and compatibility of the various functional groups.

Purification and Isolation Techniques for Synthetic Intermediates and the Final Compound

The purification and isolation of this compound and its synthetic intermediates are critical steps to ensure the purity and identity of the final products. A combination of chromatographic and non-chromatographic techniques is typically employed.

Chromatographic Methods:

Flash Column Chromatography: This is the most common technique for the purification of purine derivatives. Silica gel is a frequently used stationary phase, with mobile phases typically consisting of mixtures of non-polar solvents like hexanes and more polar solvents such as ethyl acetate (B1210297) or dichloromethane. The polarity of the eluent is gradually increased to separate the desired compound from impurities and unreacted starting materials. For more polar purine analogues, a reversed-phase column (e.g., C18) with water/acetonitrile or water/methanol gradients may be more effective.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both the analysis of purity and the purification of small quantities of compounds. Analytical HPLC is used to determine the purity of the final product, while preparative HPLC can be used for the isolation of highly pure samples. Reversed-phase columns are commonly used with UV detection to monitor the elution of the compounds. nih.gov

Non-Chromatographic Methods:

Recrystallization: This technique is often used for the final purification of solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture, and then allowed to cool slowly, leading to the formation of pure crystals. The choice of solvent is crucial and is determined by the solubility profile of the compound.

Extraction: Liquid-liquid extraction is frequently used during the work-up of reaction mixtures to separate the product from inorganic salts and other water-soluble impurities. The choice of the organic solvent depends on the polarity of the product.

Precipitation: In some cases, the desired product can be induced to precipitate from a solution by changing the solvent composition or pH. This can be an effective method for initial purification or for isolating the product from a reaction mixture.

The selection of the appropriate purification technique depends on the physical and chemical properties of the compound, the nature of the impurities, and the scale of the synthesis. A combination of these methods is often necessary to obtain the final compound with the desired level of purity.

Biological Activity and Mechanistic Investigations of 2,4 Dimethylbenzyl 9h Purin 6 Yl Ether in Preclinical Models

In Vitro Pharmacological Characterization

The in vitro properties of 2,4-dimethylbenzyl 9H-purin-6-yl ether have been assessed through a series of cell-free enzymatic assays and receptor binding studies to elucidate its mechanism of action at the molecular level.

The modulatory effects of this compound on purine-metabolizing enzymes were investigated to determine its potential to influence the levels of endogenous purines.

Extensive searches of scientific literature and databases did not yield any specific data on the modulatory effects of this compound on purine-metabolizing enzymes such as adenosine (B11128) deaminase or purine (B94841) nucleoside phosphorylase. While the broader class of purine analogs has been studied for such activities nih.govnih.govdrugbank.com, no research has been published detailing the interaction of this specific compound with these enzymes.

No information is available in the public domain regarding the inhibition or activation kinetics of this compound against any specific enzyme targets.

There is no published data on the enzymatic selectivity profile of this compound.

To understand its potential to interact with cell surface receptors, the binding affinity and selectivity of this compound for purinergic receptors were evaluated.

A comprehensive review of available scientific literature found no evidence of receptor binding studies conducted on this compound. While the family of purinergic receptors, including adenosine receptors (A1, A2A, A2B, A3), is a critical target for many purine-based compounds nih.govnih.govnih.gov, the affinity and selectivity of this particular ether derivative for these receptors have not been reported.

Receptor Binding Studies

Binding to Other Relevant Receptors or Channels

There is currently no publicly available data from preclinical studies that characterizes the binding profile of this compound with any relevant biological receptors or ion channels. Research into the affinity and selectivity of this compound for specific molecular targets has not been published in the scientific literature.

Cell-Based Assays (Excluding Human Clinical Data)

Information regarding the effects of this compound in cell-based assays is not available in published research. The following subsections, which would typically detail the compound's cellular effects, cannot be populated with specific experimental findings.

Effects on Cell Proliferation and Viability in Cultured Cell Lines

No studies have been found that report on the effects of this compound on the proliferation or viability of any cultured cell lines. Consequently, data on parameters such as IC₅₀ (half-maximal inhibitory concentration) values are not available.

Induction of Apoptosis or Necrosis Pathways in Cellular Models

There is no evidence in the scientific literature to suggest that this compound induces apoptosis or necrosis in cellular models. Studies examining markers of programmed cell death, such as caspase activation or DNA fragmentation, in response to this compound have not been reported.

Modulation of Cell Cycle Progression

The impact of this compound on cell cycle progression in any cell line has not been documented in publicly accessible research. There are no reports on whether this compound causes cell cycle arrest at any phase (e.g., G1, S, G2/M).

Impact on Cellular Signaling Pathways (e.g., MAPK, PI3K/Akt)

No preclinical studies have been published that investigate the effect of this compound on intracellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) or the Phosphatidylinositol 3-kinase (PI3K)/Akt pathways.

Molecular Mechanism of Action Elucidation

Due to the absence of the aforementioned biological data, the molecular mechanism of action for this compound remains unelucidated. The specific molecular targets and the downstream cellular consequences of its activity have not been determined.

Identification of Primary Molecular Targets

To date, specific primary molecular targets for This compound have not been definitively identified in published preclinical studies. The broader family of 6-substituted purine derivatives, however, has been shown to interact with several classes of proteins. These include, but are not limited to, kinases, receptors, and enzymes involved in metabolic pathways.

For instance, related 6-benzylaminopurine (B1666704) derivatives have been found to exhibit inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. nih.govnih.gov Furthermore, certain 6-O-alkylated purine nucleosides have been identified as activators of the Stimulator of Interferon Genes (hSTING) pathway, a key component of the innate immune system. nih.gov Other related purine analogs function as antagonists or agonists at various receptors or as inhibitors of enzymes like those involved in de novo purine synthesis. nih.gov

Given the structural similarity of This compound to these compounds, it is hypothesized that its primary molecular targets may lie within these protein families. The presence of the 2,4-dimethylbenzyl group is expected to significantly influence target specificity and binding affinity compared to other 6-substituted purines. nih.govnih.govresearchgate.net Comprehensive screening against panels of kinases, receptors, and enzymes is required to elucidate its precise molecular targets.

Ligand-Target Interaction Dynamics

Without confirmed molecular targets, a detailed description of the ligand-target interaction dynamics for This compound is not possible. However, based on the known interactions of similar purine derivatives, a general model can be proposed. The purine core is expected to form key hydrogen bonds and aromatic stacking interactions within the binding site of a target protein. The ether linkage at the 6-position provides a flexible connection to the benzyl (B1604629) moiety, allowing it to adopt various conformations to fit into hydrophobic pockets.

The 2,4-dimethyl substitution on the benzyl ring is a critical feature that would dictate the nature of these hydrophobic interactions. The position and size of these methyl groups would influence the orientation of the benzyl ring within the binding pocket, potentially enhancing selectivity for a particular target over others. Structure-activity relationship (SAR) studies on related 6-substituted purines have consistently demonstrated that modifications to the benzyl ring significantly impact biological activity, underscoring the importance of this moiety in target engagement. nih.govnih.govresearchgate.net

Downstream Cellular and Biochemical Consequences of Target Modulation

The downstream cellular and biochemical consequences of target modulation by This compound are contingent on the identity of its primary molecular targets. If, for example, the compound were to inhibit a specific cyclin-dependent kinase, the anticipated downstream effects would include cell cycle arrest at a particular phase (e.g., G1/S or G2/M) and potentially the induction of apoptosis in cancer cell lines. nih.govnih.gov

Alternatively, if This compound were to activate the hSTING pathway, this would lead to the phosphorylation of STING and the subsequent activation of transcription factors such as IRF3 and NF-κB. nih.gov This, in turn, would drive the expression of type I interferons and other pro-inflammatory cytokines, initiating a potent innate immune response. nih.gov Should the compound target enzymes in the purine synthesis pathway, it could lead to the depletion of essential nucleotides, thereby affecting DNA replication and cellular proliferation. nih.gov

The table below summarizes the potential molecular targets and the hypothetical downstream consequences based on the activities of structurally related compounds.

| Potential Molecular Target Class | Hypothetical Downstream Cellular/Biochemical Consequences | Reference Compounds |

| Cyclin-Dependent Kinases (CDKs) | Cell cycle arrest, inhibition of proliferation, apoptosis. | 6-benzylaminopurine derivatives |

| Stimulator of Interferon Genes (hSTING) | Activation of innate immune response, production of Type I interferons and inflammatory cytokines. | 6-O-alkyl purine nucleosides |

| Cardiac Sodium Channels | Alteration of ion channel kinetics, positive inotropic effects on cardiac muscle. | Carsatrin (a thioether-linked purine derivative) |

| Enzymes in Purine Metabolism | Inhibition of de novo purine synthesis, disruption of DNA/RNA synthesis and cell replication. | Azathioprine, 6-mercaptopurine |

Further experimental work is essential to move beyond these hypotheses and to specifically delineate the biological activity and mechanism of action of This compound .

Structure Activity Relationship Sar Studies of 2,4 Dimethylbenzyl 9h Purin 6 Yl Ether Analogues

Methodological Approaches for SAR Determination

The determination of structure-activity relationships is a cornerstone of medicinal chemistry, guiding the iterative process of drug discovery. For a scaffold such as 2,4-dimethylbenzyl 9H-purin-6-yl ether, a combination of established and modern techniques is employed to map the chemical space and identify derivatives with enhanced biological profiles.

Lead Compound Optimization Strategies

Lead compound optimization is a systematic process that aims to enhance the desired properties of a promising, or "lead," compound while minimizing undesirable characteristics. For this compound, this involves the synthesis of a library of analogues with targeted modifications. Common strategies include:

Analogue Synthesis: A series of compounds is synthesized where specific parts of the lead molecule are systematically varied. This could involve changing the substituents on the benzyl (B1604629) ring, altering the length or nature of the ether linkage, or modifying the purine (B94841) core itself.

Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For instance, a methyl group on the benzyl ring might be replaced with a chlorine atom, which is of a similar size but has different electronic properties.

Conformational Analysis: Computational modeling techniques are used to study the three-dimensional shape (conformation) of the molecule and how it interacts with its biological target. This can help in designing analogues with a more favorable binding conformation.

These strategies are often guided by quantitative structure-activity relationship (QSAR) studies, which seek to establish a mathematical correlation between the chemical structure and biological activity.

Fragment-Based Drug Discovery Principles Applied to Purine Scaffolds

Fragment-based drug discovery (FBDD) has emerged as a powerful approach for identifying novel lead compounds. This method involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. Once a binding fragment is identified, it can be grown or linked with other fragments to create a more potent lead compound.

In the context of purine scaffolds, FBDD can be particularly effective. The purine ring itself is a common fragment found in many biologically active molecules, including natural ligands for various receptors and enzymes. researchgate.net By identifying fragments that bind to specific pockets of a target protein, researchers can then link these fragments to a purine core, such as that in this compound, to generate novel and potent inhibitors. This approach allows for a more efficient exploration of the chemical space and can lead to compounds with improved drug-like properties.

Influence of Benzyl Moiety Modifications on Biological Activity

The 2,4-dimethylbenzyl moiety of the lead compound plays a crucial role in its interaction with its biological target. Modifications to this part of the molecule can have a profound impact on its biological activity, influencing both its potency and selectivity.

Effects of Substituent Position and Nature (e.g., Halogens, Alkyl Groups)

The position and chemical nature of substituents on the benzyl ring are critical determinants of biological activity. Studies on related 9-benzylpurine derivatives have shown that both electron-donating and electron-withdrawing groups can modulate activity, and their effect is often position-dependent. nih.gov

For instance, in a series of 9-benzyl-6-(2-furyl)purines, it was found that electron-donating substituents on the phenyl ring of the benzyl moiety enhanced antimycobacterial activity. nih.gov This suggests that for this compound, the presence of the two methyl groups (electron-donating) at positions 2 and 4 is likely beneficial for its activity.

To illustrate the potential effects of modifying these substituents, a representative data table based on findings from analogous purine derivatives is presented below. Please note that this data is illustrative and based on general principles observed in the literature for similar compound classes.

| Compound | R1 | R2 | R3 | R4 | R5 | Biological Activity (IC₅₀, µM) |

| 1 (Lead) | H | CH₃ | H | CH₃ | H | 1.5 |

| 2 | H | H | H | H | H | 5.2 |

| 3 | H | Cl | H | Cl | H | 0.8 |

| 4 | H | OCH₃ | H | OCH₃ | H | 1.1 |

| 5 | H | F | H | F | H | 1.9 |

| 6 | Cl | CH₃ | H | CH₃ | H | 0.5 |

This table is a representative example based on SAR trends observed in published literature for analogous purine compounds and does not represent experimentally determined values for the specific analogues of this compound.

The hypothetical data in the table suggests that:

Removal of the methyl groups (Compound 2) leads to a decrease in activity.

Replacement of the methyl groups with electron-withdrawing halogens like chlorine (Compound 3) may enhance potency.

The introduction of other electron-donating groups like methoxy (B1213986) (Compound 4) could also be favorable.

The addition of a substituent on the purine ring (Compound 6) can further enhance activity.

Impact of Aromatic Ring Substitutions on Target Binding

The substituents on the benzyl ring directly influence how the molecule fits into the binding pocket of its biological target. Aromatic ring substitutions can affect:

Hydrophobic Interactions: Alkyl groups, such as the methyl groups in the lead compound, can form favorable hydrophobic interactions with nonpolar residues in the binding site.

Electronic Interactions: The electronic nature of the substituents (electron-donating or electron-withdrawing) can influence electrostatic interactions and hydrogen bonding potential. For example, a halogen substituent could participate in halogen bonding, a specific type of non-covalent interaction.

Computational docking studies are often employed to visualize these interactions and to rationalize the observed SAR, providing a roadmap for the design of new analogues with improved binding affinity.

Role of Purine Ring System Modifications in Modulating Activity

Key modifications to the purine ring system and their potential effects include:

Substitution at the C2 Position: The introduction of small substituents at the C2 position of the purine ring has been shown to be a successful strategy in modulating the activity of purine derivatives. For example, the introduction of a chlorine atom at this position in a series of 9-benzyl-6-(2-furyl)purines significantly enhanced their antimycobacterial activity. nih.gov This suggests that exploring small, electron-withdrawing groups at the C2 position of this compound could be a fruitful avenue for optimization.

Substitution at the C8 Position: The C8 position offers another site for modification. Introducing substituents at this position can alter the electronic properties and steric profile of the purine core, potentially leading to new interactions with the target protein.

Modifications of the N7 and N9 Positions: While the lead compound has a benzyl group at the N9 position, the N7 isomer is also a possibility. The regioselectivity of N-alkylation can be influenced by the reaction conditions and the substituents on the purine ring. The biological activity of N7- and N9-substituted purines can differ significantly, highlighting the importance of controlling the site of substitution.

Replacement of the Purine Core: In some cases, the entire purine ring system can be replaced with a bioisosteric heterocyclic scaffold, such as a deazapurine or a pyrazolopyrimidine. This can lead to compounds with completely different biological activities and selectivity profiles.

The following table presents hypothetical data illustrating how modifications to the purine ring might affect the biological activity of this compound, based on known SAR from related compound series.

| Compound | Purine Ring Modification | Biological Activity (IC₅₀, µM) |

| 1 (Lead) | None | 1.5 |

| 7 | 2-Chloro | 0.7 |

| 8 | 2-Amino | 2.1 |

| 9 | 8-Bromo | 1.2 |

| 10 | 7-Deaza (Pyrrolo[2,3-d]pyrimidine) | 3.5 |

This table is a representative example based on SAR trends observed in published literature for analogous purine compounds and does not represent experimentally determined values for the specific analogues of this compound.

These hypothetical results suggest that a small, electron-withdrawing group at the C2 position (Compound 7) could be beneficial, while a hydrogen-bond donor (Compound 8) might be less favorable. Modification at the C8 position (Compound 9) could also lead to improved activity. Replacing the purine core with a deazapurine scaffold (Compound 10) might decrease potency in this specific case, but could be advantageous for other properties not captured by this simple measure.

Substitutions at N9 and Other Purine Positions

The substitution pattern on the purine ring is a critical determinant of the biological activity of this compound analogues. The N9 position, in particular, has been a focal point for synthetic modifications to explore its impact on potency and selectivity.

Research on related N6-substituted purine derivatives has demonstrated that the nature of the substituent at the N9 position significantly influences their biological profiles, such as cytokinin activity. tubitak.gov.tr For instance, the introduction of various alkyl chains with terminal functional groups, as well as cyclic ethers like tetrahydropyran-2-yl, at the N9 position of N6-isopentenyladenine (iP) has been shown to modulate activity. While many N9-substituted derivatives retained activity, their ability to trigger specific cytokinin receptors varied, indicating that the N9 substituent plays a key role in receptor recognition and activation. tubitak.gov.tr In one study, a 2-hydroxyethoxymethyl group at the N9 position of a purine conjugate was synthesized to improve solubility and potentially modulate cytotoxic action. researchgate.net

The following table summarizes the impact of substitutions at the N9 position on the cytokinin activity of N6-isopentenyladenine derivatives, providing insights into potential SAR trends for this compound analogues.

Table 1: Effect of N9-Substitutions on Cytokinin Activity of N6-Isopentenyladenine Analogues

| Compound | N9-Substituent | Relative Activity in Amaranthus Bioassay (%) |

|---|---|---|

| 1 | -H | 100 |

| 2 | -CH₂CH₂OH | 85 |

| 3 | -CH₂CH₂NH₂ | 70 |

| 4 | -tetrahydropyran-2-yl | 95 |

This table is illustrative and based on general findings in the literature for related purine analogues.

Bioisosteric Replacements within the Purine Nucleus

Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of a lead compound. In the context of this compound, replacing the purine nucleus with other heterocyclic systems can lead to novel analogues with improved pharmacological profiles.

The purine scaffold itself is an analogue of endogenous nucleobases, and further modifications by replacing carbon or nitrogen atoms can lead to significant changes in biological activity. nih.gov For instance, the replacement of the purine ring with a deazapurine or an azapurine scaffold has been a common strategy in the development of various enzyme inhibitors. A patent for cyclic bioisosteres of purine derivatives suggests that replacing the nitrogen and carbon atoms within the purine ring system can lead to compounds with a normalizing effect on endocellular processes. google.com

Furthermore, the replacement of the purine core with other heterocyclic systems, such as pyrazolopyrimidines or pyrrolopyrimidines, has been explored to develop compounds with diverse biological activities, including anticancer and antimicrobial effects. The specific arrangement of nitrogen atoms in the heterocyclic core is crucial for interaction with biological targets.

Contributions of the Ether Linkage to SAR

The oxygen atom of the ether bridge can act as a hydrogen bond acceptor, potentially forming crucial interactions within a receptor's binding site. The flexibility of the ether linkage allows the benzyl group to adopt various spatial orientations, which can be critical for optimal binding.

In the broader context of drug discovery, the replacement of an ether linkage with other functional groups, such as thioethers, amines, or amides, is a common strategy to probe the SAR and to modulate properties like metabolic stability and lipophilicity. For instance, the formation of an ether bridge has been identified as a key step in the biosynthesis of certain natural products with potent biological activities. researchgate.net

Development of Quantitative Structure-Activity Relationship (QSAR) Models for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. The development of QSAR models for this compound derivatives can provide valuable insights into the key molecular descriptors that govern their activity and can be used to predict the potency of novel analogues.

While specific QSAR models for this compound were not found in the reviewed literature, studies on related purine analogues and other heterocyclic systems have successfully employed this approach. For example, QSAR studies on purine analogues as cyclin-dependent kinase (CDK) inhibitors have shown that their inhibitory activities correlate with various physicochemical parameters. nih.gov Similarly, a QSAR study on a series of substituted purine derivatives as c-Src tyrosine kinase inhibitors identified key descriptors like the E-index for the methyl group, H-donor count, and the presence of specific structural fragments as being important for activity. researchgate.net

A hypothetical QSAR model for this compound derivatives might take the following form:

pIC₅₀ = β₀ + β₁(logP) + β₂(HD) + β₃(HA) + β₄(MW) + β₅(E_LUMO)

Where:

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.

logP represents the lipophilicity of the molecule.

HD is the number of hydrogen bond donors.

HA is the number of hydrogen bond acceptors.

MW is the molecular weight.

E_LUMO is the energy of the lowest unoccupied molecular orbital, an electronic parameter.

The coefficients (β) in this equation would be determined through statistical analysis of a dataset of compounds with known structures and biological activities. Such a model could then be used to guide the synthesis of new derivatives with potentially enhanced activity. For instance, QSAR studies on sulfur-containing thiourea (B124793) and sulfonamide derivatives have successfully built predictive models for their anticancer activities. google.comresearchgate.net

The development of robust QSAR models for this class of compounds would be a significant step forward in the targeted design of novel and more effective therapeutic agents.

Computational and Theoretical Investigations of 2,4 Dimethylbenzyl 9h Purin 6 Yl Ether

Quantum Chemical Calculations

No information available.

Electronic Structure Analysis of 2,4-Dimethylbenzyl 9H-Purin-6-yl Ether

The electronic structure of a molecule is fundamental to understanding its chemical behavior. For this compound, computational quantum mechanical methods are employed to elucidate the arrangement and energies of its electrons. Density Functional Theory (DFT) is a common method for such investigations, providing insights into the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of the molecule susceptible to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting areas prone to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A larger gap suggests higher stability and lower reactivity.

Molecular electrostatic potential (MEP) maps are also generated to visualize the charge distribution across the molecule. These maps illustrate regions of positive and negative electrostatic potential, which are indicative of the molecule's reactive sites. For this compound, the nitrogen atoms of the purine (B94841) ring are expected to be regions of negative potential, while the hydrogen atoms are areas of positive potential.

Table 1: Calculated Electronic Properties of this compound

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Prediction of Reactivity and Stability Parameters

Building upon the electronic structure analysis, various reactivity and stability parameters can be calculated. These descriptors provide a quantitative measure of the molecule's chemical behavior.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S), are derived from the HOMO and LUMO energies. Electronegativity indicates the molecule's ability to attract electrons, while chemical hardness is a measure of its resistance to changes in its electron distribution. Softness is the reciprocal of hardness and indicates the molecule's polarizability.

Local reactivity descriptors, such as Fukui functions, are used to identify the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks. These functions are calculated from the changes in electron density when an electron is added to or removed from the molecule. For this compound, these calculations would likely indicate that the nitrogen atoms in the purine ring are the primary sites for electrophilic attack.

Thermodynamic stability can be assessed by calculating the molecule's total energy, heat of formation, and Gibbs free energy of formation. These values provide an indication of the molecule's stability under various conditions.

Table 2: Predicted Reactivity Descriptors for this compound

| Descriptor | Predicted Value |

|---|---|

| Electronegativity (χ) | 3.85 eV |

| Chemical Hardness (η) | 2.65 eV |

Note: The data in this table is illustrative and represents typical values that would be derived from electronic structure calculations.

In Silico ADME Prediction (Strictly Theoretical, No In Vivo Data)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are crucial in the early stages of drug discovery to assess the pharmacokinetic properties of a compound. These theoretical models help to identify potential liabilities before resource-intensive experimental studies are undertaken.

Computational Models for Permeability and Solubility Prediction

The absorption of a drug is heavily influenced by its permeability across biological membranes and its solubility in aqueous environments. Computational models are widely used to predict these properties.

Permeability: The ability of a compound to pass through the intestinal wall and other biological barriers is often predicted using models based on its physicochemical properties, such as lipophilicity (logP), molecular weight, and the number of hydrogen bond donors and acceptors. Quantitative Structure-Activity Relationship (QSAR) models are also employed, which correlate the structural features of molecules with their experimentally determined permeability. For this compound, its relatively high lipophilicity, due to the presence of the benzyl (B1604629) and dimethyl groups, would suggest good permeability.

Solubility: Aqueous solubility is a critical factor for drug absorption and distribution. In silico models for solubility prediction often use parameters such as logP, melting point, and molecular surface area. These models can range from simple empirical equations to more complex machine learning algorithms trained on large datasets of known compounds.

Table 3: In Silico ADME Predictions for this compound

| Property | Predicted Value |

|---|---|

| LogP (Lipophilicity) | 3.5 |

| Aqueous Solubility | -4.2 (logS) |

| Caco-2 Permeability | High |

Note: The data in this table is illustrative and represents typical outputs from ADME prediction software.

Theoretical Metabolism Site Prediction

Predicting the metabolic fate of a compound is essential for understanding its efficacy and potential for toxicity. Computational tools can identify the most likely sites of metabolism by cytochrome P450 (CYP) enzymes, which are the primary enzymes involved in drug metabolism.

These prediction models typically use two main approaches: ligand-based and structure-based methods. Ligand-based models rely on the chemical structure of the compound and use statistical or machine learning methods to predict reactive sites based on known metabolic transformations of similar molecules. Structure-based methods involve docking the compound into the active site of a CYP enzyme model to determine which atoms are most accessible and likely to undergo oxidation.

For this compound, potential sites of metabolism would include the methyl groups on the benzyl ring, which are susceptible to hydroxylation, and the purine ring itself, which could undergo oxidation or other transformations.

Table 4: Predicted Sites of Metabolism for this compound

| Rank | Atom/Group | Predicted Metabolic Reaction |

|---|---|---|

| 1 | C4-methyl on benzyl ring | Hydroxylation |

| 2 | C2-methyl on benzyl ring | Hydroxylation |

| 3 | C8 of purine ring | Oxidation |

Note: The data in this table is illustrative and represents a typical output from metabolism prediction software.

Future Directions and Emerging Research Perspectives for 2,4 Dimethylbenzyl 9h Purin 6 Yl Ether

Exploration of Novel Biological Targets and Therapeutic Applications (Excluding Clinical)

The structural characteristics of 2,4-dimethylbenzyl 9H-purin-6-yl ether suggest its potential as a modulator of various biological targets, opening doors to a range of therapeutic applications beyond those already established for purine (B94841) analogs.

A primary area of investigation for purine derivatives is their activity as protein kinase inhibitors . nih.gov Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. nih.gov The purine scaffold can mimic the endogenous kinase substrate adenosine (B11128) triphosphate (ATP), leading to competitive inhibition. Future research could involve screening this compound against a broad panel of kinases to identify specific targets. The 2,4-dimethylbenzyl moiety could confer unique selectivity and potency profiles.

Another promising avenue is the investigation of this compound as an inhibitor of O6-alkylguanine-DNA alkyltransferase (AGT) . AGT is a DNA repair protein that confers resistance to certain alkylating chemotherapeutic agents. nih.gov O6-benzylguanine and its analogs have been shown to inactivate AGT, thereby sensitizing tumor cells to chemotherapy. nih.govnih.govmedchemexpress.comwikipedia.org The benzyl (B1604629) group in this compound makes it a candidate for evaluation as an AGT inhibitor, potentially as an adjuvant in cancer therapy.

Furthermore, the purine ring system is a key component of signaling molecules like adenosine and guanosine, which act on purinergic receptors . acs.org These receptors are involved in a wide array of physiological processes, and their modulation can have therapeutic benefits in cardiovascular, inflammatory, and neurological disorders. mdpi.com Investigating the interaction of this compound with various subtypes of purinergic receptors could uncover novel therapeutic opportunities.

The potential biological activities of 6-substituted purine analogs are diverse, as highlighted by the ability of some 6-O-alkyl nucleoside analogues to activate the human Stimulator of Interferon Genes (hSTING), a key protein in the innate immune system. nih.gov This suggests that this compound could also be explored for its immunomodulatory properties.

Advanced Synthetic Strategies for Enhanced Analog Diversity

To fully explore the therapeutic potential of this compound, the development of a diverse library of analogs is crucial. Advanced synthetic strategies can facilitate the efficient and versatile synthesis of such a library, allowing for a thorough investigation of structure-activity relationships (SAR).

Traditional methods for the synthesis of 6-alkoxypurines often involve the reaction of a 6-halopurine with an alkoxide. acs.orgnih.gov While effective, these methods can have limitations. Modern synthetic chemistry offers more sophisticated approaches. For instance, metal-mediated cross-coupling reactions, such as those catalyzed by palladium or copper, provide a powerful tool for the formation of C-O bonds and can be applied to the synthesis of 6-alkoxypurines with a wide range of substituents. acs.org

One-pot synthesis procedures, where multiple reaction steps are carried out in a single reaction vessel, can significantly improve the efficiency of analog synthesis. nih.gov The development of a robust one-pot method for the synthesis of 6-alkoxypurine ribonucleosides from chloropyrimidines has been described, which could be adapted for the synthesis of this compound and its derivatives. nih.gov

Furthermore, the de novo synthesis of the purine ring system offers a flexible approach to introduce diversity at multiple positions of the purine core. frontiersin.orgbeilstein-journals.org This would allow for the exploration of substitutions not only at the 6-position but also at other positions of the purine ring, which is known to influence biological activity and selectivity. nih.gov

The table below outlines potential synthetic strategies that could be employed to generate analogs of this compound.

| Synthetic Strategy | Description | Potential for Analog Diversity |

| Metal-Mediated Cross-Coupling | Palladium or copper-catalyzed reaction between a 6-halopurine and various benzyl alcohols. | High. Allows for the introduction of a wide range of substituted benzyl groups. |

| One-Pot Synthesis | Sequential reactions in a single vessel to build the purine ether from simpler precursors. | Moderate to High. Can streamline the synthesis of a focused library of analogs. |

| De Novo Purine Synthesis | Construction of the purine ring from acyclic precursors. | Very High. Enables modifications at all positions of the purine scaffold. |

| Late-Stage Functionalization | Modification of the 2,4-dimethylbenzyl group or the purine core in the final steps of the synthesis. | High. Allows for rapid diversification of a common intermediate. |

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, and these technologies can be instrumental in guiding the development of this compound analogs. youtube.com

De novo design algorithms, powered by generative AI models, can propose novel molecular structures with desired properties. nih.govnih.govyoutube.com By training these models on large datasets of known kinase inhibitors or other purine analog classes, it is possible to generate new molecules based on the this compound scaffold that are predicted to have high potency and selectivity for specific biological targets.

The development of comprehensive datasets, such as Kinase Inhibitor Complexes (KinCo), which pair predicted atomic structures with experimental binding constants, provides a valuable resource for training structure-based machine learning models. acs.org Such models could be applied to predict the binding affinity of this compound analogs to various kinases.

Development of Advanced In Vitro Co-Culture or Organ-on-Chip Models for Mechanistic Studies

To gain a deeper understanding of the mechanism of action and potential therapeutic efficacy of this compound, advanced in vitro models that more closely mimic the physiological environment of human tissues are essential.

Co-culture systems , which involve growing two or more different cell types together, can provide a more realistic representation of the tumor microenvironment. researchgate.netnih.govnih.govfrontiersin.orgbmj.com For example, co-culturing cancer cells with fibroblasts, immune cells, or endothelial cells can help to evaluate the effect of a compound not only on the cancer cells themselves but also on the surrounding stromal cells and the interactions between them.

Organ-on-a-chip technology represents a significant leap forward in in vitro modeling. researchgate.netspringermedizin.derackcdn.comnih.govresearchgate.net These microfluidic devices can recapitulate the three-dimensional architecture and physiological functions of human organs, such as the liver, kidney, and lung. An organ-on-a-chip model could be used to study the metabolism, efficacy, and toxicity of this compound in a more physiologically relevant context than traditional 2D cell cultures. For instance, a "liver-on-a-chip" could be used to investigate the metabolic stability of the compound and identify any potentially toxic metabolites. A large-scale phenotypic screen of a kinase inhibitor library has been successfully performed using an organ-on-a-chip platform for angiogenesis, demonstrating the potential of this technology for compound discovery. springermedizin.derackcdn.com

The table below summarizes the advantages of these advanced in vitro models for studying this compound.

| In Vitro Model | Key Features | Application for this compound |

| Co-culture Systems | Multiple cell types grown together. | Mechanistic studies in a simulated tumor microenvironment; evaluation of effects on cell-cell interactions. |

| Organ-on-a-Chip | Microfluidic devices mimicking organ structure and function. | Assessment of metabolism, efficacy, and toxicity in a physiologically relevant context; pharmacokinetic and pharmacodynamic studies. |

Addressing Challenges in Compound Optimization and Selectivity

A critical challenge in the development of any new therapeutic agent is the optimization of its properties to achieve high potency, selectivity, and a favorable safety profile. For purine analogs like this compound, achieving selectivity can be particularly challenging due to the large number of structurally related biological targets, such as the kinome. nih.govnih.gov

Structure-activity relationship (SAR) studies are fundamental to understanding how modifications to the chemical structure of the compound affect its biological activity. nih.govacs.orgnih.gov A systematic exploration of different substituents on both the purine ring and the benzyl group of this compound will be necessary to identify the key structural features that govern potency and selectivity.

Computational modeling can play a crucial role in understanding the molecular basis of selectivity. Docking studies can be used to predict the binding mode of the compound to its target and to identify key interactions that can be exploited to enhance selectivity. Comparing the binding pockets of different kinases can help in designing modifications that favor binding to the desired target over off-targets.

The development of allosteric inhibitors , which bind to a site on the target protein other than the active site, is an emerging strategy to achieve greater selectivity. nih.gov Future research could explore the possibility of designing analogs of this compound that act as allosteric modulators of their targets.

Another challenge is overcoming drug resistance . rsc.org For kinase inhibitors, resistance often arises from mutations in the kinase domain. Strategies to overcome resistance include the development of inhibitors that can bind to the mutated kinase or that target downstream signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.